molecular formula C12H16BrNO B1342470 4-(1-(3-Bromophenyl)ethyl)morpholine CAS No. 1364699-31-9

4-(1-(3-Bromophenyl)ethyl)morpholine

Cat. No. B1342470
M. Wt: 270.17 g/mol
InChI Key: KDWFLFIFJDRZLP-UHFFFAOYSA-N
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Description

The compound "4-(1-(3-Bromophenyl)ethyl)morpholine" is a brominated morpholine derivative. Morpholine is a heterocyclic amine, which is a common scaffold in medicinal chemistry due to its versatility and favorable pharmacokinetic properties. The presence of a bromophenyl group suggests potential reactivity in cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of bromophenyl morpholine derivatives can be achieved through various methods. For instance, the reaction of 4-(1-ethyl-1-propenyl)morpholine with benzylideneanilines in acetic acid leads to the formation of hexahydro-4-aza-s-indacene derivatives, which indicates that morpholine can participate in complex cyclization reactions . Similarly, the synthesis of 3-(4-bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides through the reaction of a bromophenyl propanone with Grignard reagents demonstrates the utility of bromophenyl morpholines in generating tertiary amino alcohols . These methods highlight the synthetic versatility of morpholine derivatives in creating a variety of chemical structures.

Molecular Structure Analysis

The molecular structure of bromophenyl morpholine derivatives can be elucidated using various spectroscopic techniques. For example, the crystal structure of a related compound, 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was determined by single crystal X-ray diffraction, revealing a monoclinic system with specific lattice parameters . Another compound, 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol, was found to have a morpholine ring in a chair conformation, with the bromophenyl ring approximately perpendicular to the naphthalene system . These studies demonstrate the conformational preferences and structural features of bromophenyl morpholine derivatives.

Chemical Reactions Analysis

Bromophenyl morpholine derivatives can undergo various chemical reactions. The presence of a bromine atom makes these compounds suitable for further functionalization through nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, the synthesis of substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds via Crossed-Aldol condensation indicates the reactivity of the bromophenyl group in condensation reactions . Additionally, the synthesis of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate from a chlorophenyl morpholine derivative through enamination and condensation reactions showcases the chemical transformations that can be applied to morpholine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl morpholine derivatives can be inferred from their structural features. The presence of a morpholine ring suggests basicity and potential for hydrogen bonding, which can affect solubility and binding interactions with biological targets. The bromine atom adds to the molecular weight and may influence the lipophilicity of the compound. Spectroscopic data, such as NMR and IR, provide insights into the electronic environment of the molecule and can be used to confirm the structure and purity of synthesized compounds .

Scientific Research Applications

1. Stimuli-Responsive Polymers

  • Application Summary: Morpholine derivatives are used in the creation of new stimuli-responsive polymers. These polymers undergo chemical or physical changes in response to small external changes in environmental conditions .
  • Methods of Application: The preparation of three new ionizable monomers: N-ethyl morpholine metacrylate (EMM), N-ethyl morpholine methacrylamide (EMA) and N-ethyl pyrrolidine metacrylamide (EPA) and their respective homopolymers poly-EMM, poly-EMA and poly-EPA prepared by radical polymerization in solution, is described .
  • Results: The systems have been characterized by NMR and FTIR spectroscopic techniques, determined their glass transition temperatures by DSC and their respective pKs . The studies of swelling kinetics were carried out in different pH buffer solutions (2, 7.4 and 10) in a thermostatic bath at 37 °C showing hydration degrees that go from 2,600% to about 200% depending on the pH and on the crosslinker used .

2. Synthesis of Morpholines

  • Application Summary: Morpholines are frequently found in biologically active molecules and pharmaceuticals. The methods of their synthesis published prior to February 2013 were covered in comprehensive reviews .
  • Methods of Application: A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
  • Results: Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .

3. Organic Synthesis

  • Application Summary: Morpholine is used as a building block in the synthesis of organic compounds .
  • Methods of Application: Morpholine can be used in a variety of chemical reactions, including as a catalyst, solvent, or nucleophile .
  • Results: The use of morpholine in organic synthesis can lead to a wide range of products, including pharmaceuticals, agrochemicals, and polymers .

4. Biological Activities

  • Application Summary: Pyrazoline derivatives, which can include morpholine structures, have been found to exhibit a range of biological activities .
  • Methods of Application: The study investigated the neurotoxic potentials of a newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins .
  • Results: The results showed that the compound had significant effects on the behavior and physiology of the alevins .

5. Industrial Applications

  • Application Summary: Morpholine is used in a variety of industrial applications due to its unique chemical properties .
  • Methods of Application: Morpholine can be used as a corrosion inhibitor, especially in steam boiler systems . It can also be used in the preparation of rubber accelerators, optical brighteners, and other commercial chemicals .
  • Results: The use of morpholine in these applications can improve the efficiency and longevity of industrial processes and products .

6. Biological Activities of Pyrazoline Derivatives

  • Application Summary: A newly synthesized pyrazoline derivative, which includes a morpholine structure, was found to have neurotoxic potentials on the AchE activity and MDA level in the brain of alevins .
  • Methods of Application: The study investigated the neurotoxic potentials of the newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
  • Results: The results showed that the compound had significant effects on the behavior and physiology of the alevins .

Safety And Hazards

There is no specific safety and hazard information available for “4-(1-(3-Bromophenyl)ethyl)morpholine”. It is always recommended to handle chemical compounds with appropriate safety measures.


Future Directions

There is no specific information available on the future directions of “4-(1-(3-Bromophenyl)ethyl)morpholine”. However, morpholine derivatives are of interest in various fields of study due to their diverse biological and pharmacological activities2.


Please note that this analysis is based on the limited information available and may not be fully comprehensive. For more detailed information, further research and experimentation would be required.


properties

IUPAC Name

4-[1-(3-bromophenyl)ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-10(14-5-7-15-8-6-14)11-3-2-4-12(13)9-11/h2-4,9-10H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWFLFIFJDRZLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-(3-Bromophenyl)ethyl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FM Dennis, AR Arenas, G Rodgers, J Andrews… - chemrxiv.org
All air-sensitive reactions were carried out under a nitrogen or argon atmosphere using oven-dried apparatus. Anhydrous Et2O, THF and toluene were dried and purified by passage …
Number of citations: 0 chemrxiv.org

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